molecular formula C9H14O B14338712 5-(2-Methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran CAS No. 97847-43-3

5-(2-Methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran

Cat. No.: B14338712
CAS No.: 97847-43-3
M. Wt: 138.21 g/mol
InChI Key: GETGMAQEOIZEEE-UHFFFAOYSA-N
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Description

5-(2-Methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran is an organic compound that belongs to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This compound is characterized by the presence of a 2-methylprop-1-en-1-yl group attached to the pyran ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran can be achieved through various synthetic routes. One common method involves the reaction of 2-methylprop-1-en-1-yl magnesium bromide with a suitable pyran precursor under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

5-(2-Methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(2-Methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

5-(2-Methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran is unique due to the presence of the 2-methylprop-1-en-1-yl group, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .

Properties

CAS No.

97847-43-3

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

5-(2-methylprop-1-enyl)-3,6-dihydro-2H-pyran

InChI

InChI=1S/C9H14O/c1-8(2)6-9-4-3-5-10-7-9/h4,6H,3,5,7H2,1-2H3

InChI Key

GETGMAQEOIZEEE-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CCCOC1)C

Origin of Product

United States

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